3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide
Brand Name: Vulcanchem
CAS No.: 7157-91-7
VCID: VC1979412
InChI: InChI=1S/C7H9N3OS2/c1-2-3-10-5(8)4(6(9)11)13-7(10)12/h2H,1,3,8H2,(H2,9,11)
SMILES: C=CCN1C(=C(SC1=S)C(=O)N)N
Molecular Formula: C7H9N3OS2
Molecular Weight: 215.3 g/mol

3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide

CAS No.: 7157-91-7

Cat. No.: VC1979412

Molecular Formula: C7H9N3OS2

Molecular Weight: 215.3 g/mol

* For research use only. Not for human or veterinary use.

3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide - 7157-91-7

Specification

CAS No. 7157-91-7
Molecular Formula C7H9N3OS2
Molecular Weight 215.3 g/mol
IUPAC Name 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C7H9N3OS2/c1-2-3-10-5(8)4(6(9)11)13-7(10)12/h2H,1,3,8H2,(H2,9,11)
Standard InChI Key RCNAPOFQSALVID-UHFFFAOYSA-N
SMILES C=CCN1C(=C(SC1=S)C(=O)N)N
Canonical SMILES C=CCN1C(=C(SC1=S)C(=O)N)N

Introduction

Chemical Identity and Nomenclature

3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide is a thiazole derivative characterized by several functional groups attached to a central thiazole ring. The compound is registered with the Chemical Abstracts Service (CAS) under number 7157-91-7 . It belongs to the class of heterocyclic compounds containing both nitrogen and sulfur atoms in its core structure. The compound has several synonyms and alternative names used in scientific literature and chemical databases.

Identifiers and Registry Information

The compound is cataloged in multiple chemical databases with various identifiers, as summarized in Table 1.

Table 1: Chemical Identifiers of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide

Identifier TypeValueReference
CAS Number7157-91-7
IUPAC Name4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
European Community (EC) Number650-898-9
DSSTox Substance IDDTXSID40350713
Wikidata IDQ82126795
PubChem Compound686562
Standard InChIInChI=1S/C7H9N3OS2/c1-2-3-10-5(8)4(6(9)11)13-7(10)12/h2H,1,3,8H2,(H2,9,11)
Standard InChIKeyRCNAPOFQSALVID-UHFFFAOYSA-N

Physical and Chemical Properties

The compound possesses specific physicochemical properties that define its behavior in various chemical and biological systems. Understanding these properties is crucial for developing appropriate handling protocols and potential applications.

Basic Physical Properties

The fundamental physical properties of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide are summarized in Table 2.

Table 2: Physical Properties of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide

PropertyValueReference
Molecular FormulaC7H9N3OS2
Molecular Weight215.3 g/mol
Physical StateSolid (inferred)
LogP2.42770
Polar Surface Area (PSA)134.37000
Exact Mass215.01900

The compound's relatively high polar surface area (PSA) of 134.37 suggests it may have limited membrane permeability, which could affect its bioavailability in potential biological applications. The moderate LogP value (2.42770) indicates a balance between hydrophilic and lipophilic properties, potentially affecting its solubility in different solvents .

Structural Characteristics

Molecular Structure

The molecular structure of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide features a thiazole ring as its core scaffold, with specific functional groups attached at various positions. The structural elements include:

  • A thiazole ring with a thioxo group at position 2

  • An amino group at position 4

  • A carboxamide group at position 5

  • An allyl substituent at position 3

The canonical SMILES notation for this compound is C=CCN1C(=C(SC1=S)C(=O)N)N, which encodes its structural arrangement in a linear format. The presence of multiple functional groups, including amino, thioxo, and carboxamide moieties, contributes to its potential reactivity and biological interactions.

Structural Features and Functional Groups

The compound contains several important functional groups that may contribute to its chemical behavior and potential biological activities:

  • Thiazole Ring: A five-membered heterocyclic ring containing a sulfur and nitrogen atom, providing a scaffold commonly found in many biologically active compounds

  • Thioxo Group: A C=S moiety at position 2 that may participate in hydrogen bonding and influence the compound's reactivity

  • Amino Group: Primary amine at position 4 that can participate in hydrogen bonding and nucleophilic reactions

  • Carboxamide Group: At position 5, contributing to potential hydrogen bonding capabilities

  • Allyl Group: At position 3, providing a site for potential modification or reactivity through its carbon-carbon double bond

Comparison with Related Compounds

To better understand the potential properties and applications of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide, it is helpful to compare it with structurally related compounds that have been more extensively studied.

Structural Analogs

Table 3: Comparison with Related Thiazole Derivatives

CompoundStructural DifferencesNotable PropertiesReference
2-Amino-4-methyl-thiazole-5-carboxylic acid amideContains 2-amino instead of 2-thioxo group; methyl instead of allyl groupUsed as a building block in pharmaceutical research
2-Amino-1,3-thiazole-5-carboxamideContains 2-amino instead of 2-thioxo group; lacks allyl groupSimpler scaffold with potential pharmaceutical applications
2-Aminothiazole-5-carboxylic acidContains carboxylic acid instead of carboxamide; lacks allyl groupUsed in synthesis of biologically active compounds
3,4-Dichloro-5-isothiazolecarboxylic acid amideIsothiazole instead of thiazole core; chloro groups instead of amino and allylDifferent heterocyclic system with potential different reactivity

The structural differences between these compounds, particularly the presence of the 2-thioxo group and allyl substituent in 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide, may confer unique chemical and biological properties that warrant further investigation.

Future Research Directions

Given the limited information available specifically on 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide, several promising research directions can be proposed:

Structure-Activity Relationship Studies

Investigation of the biological activities of this compound and systematic modifications of its structure could provide valuable insights into the role of each functional group in determining its properties. The allyl group, in particular, offers opportunities for further functionalization through its carbon-carbon double bond.

Medicinal Chemistry Applications

Based on the known biological activities of related thiazole derivatives, screening of this compound against various biological targets, particularly in cancer research, could potentially uncover novel therapeutic applications.

Synthetic Methodology Development

Development of efficient and selective methods for the synthesis of this compound and related derivatives could contribute to expanding the chemical toolkit available for medicinal chemistry and materials science applications.

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